molecular formula C14H11F2NO3 B040822 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 119915-47-8

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B040822
CAS No.: 119915-47-8
M. Wt: 279.24 g/mol
InChI Key: MXSIBAIBBZICDJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, making them crucial in the development of antibiotics. This particular compound is notable for its structural complexity, which includes a cyclopropyl group, two fluorine atoms, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 2,4-difluoroaniline and cyclopropylamine.

    Cyclization: These intermediates undergo cyclization reactions to form the quinoline core structure.

    Functional Group Introduction:

    Oxidation and Fluorination: The final steps include oxidation to introduce the keto group and fluorination to add the fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and specialized catalysts for fluorination. The process is designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.

    Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinolone derivatives with altered functional groups, which can have different biological activities and applications.

Scientific Research Applications

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex quinolone derivatives.

    Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.

    Medicine: It serves as a lead compound in the development of new antibiotics to combat resistant bacterial strains.

    Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The antibacterial activity of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with a similar structure but different substituents.

    Levofloxacin: A fluoroquinolone with a different stereochemistry.

    Moxifloxacin: A quinolone with additional methoxy and amino groups.

Uniqueness

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of a cyclopropyl group, two fluorine atoms, and a carboxylic acid group. This unique structure contributes to its potent antibacterial activity and its ability to overcome certain bacterial resistance mechanisms.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action

Properties

IUPAC Name

1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSIBAIBBZICDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562617
Record name 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119915-47-8
Record name 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate (1.9 g) are added 90% acetic acid (20 ml) and conc. hydrochloric acid (5 ml) and the mixture is refluxed for 2 hours. After cooling, the precipitated crystals are isolated, washed with water, ethanol, and diethyl ether in this order to give 1-cyclopropyl-6,7-difluoro-5-methyl-1,4,-dihydro-4-oxoquinoline-3-carboxylic acid (1.6 g), as colorless needles, m.p. 294°-298° C.
Name
ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 ml of 90% acetic acid and 5 ml of concentrated hydrochloric acid were added to 1.9 g of ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate, followed by refluxing for 2 hours. After cooling, the crystals precipitated were collected by filtration and washed with water, followed by washing with ethanol and then with diethyl ether to give 1.6 g of 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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